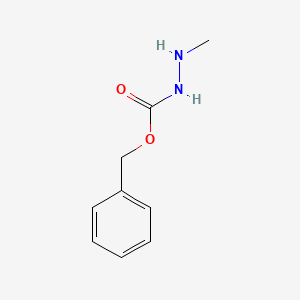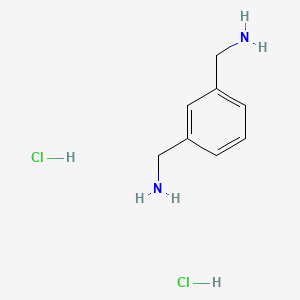
Melamine, formaldehyde, p-toluenesulfonamide resin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La resina de melamina, formaldehído, p-toluensulfonamida es un polímero termoendurecible que combina melamina, formaldehído y p-toluensulfonamida. Este compuesto es conocido por su excelente estabilidad térmica, resistencia química y resistencia mecánica. Se utiliza ampliamente en diversas aplicaciones industriales, incluidos revestimientos, adhesivos y compuestos de moldeo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la resina de melamina, formaldehído, p-toluensulfonamida implica la reacción de melamina con formaldehído y p-toluensulfonamida en condiciones controladas. La reacción generalmente ocurre en un medio alcalino, con una proporción molar de melamina a formaldehído de 1:3 . El proceso implica la formación de grupos metilol, que luego se condensan para formar puentes de metileno, lo que resulta en una red de polímeros reticulados .
Métodos de producción industrial
La producción industrial de esta resina implica procesos por lotes o continuos a gran escala. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para garantizar las propiedades deseadas del producto final. La resina luego se cura para formar un material sólido e infusible que se puede utilizar en diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
La resina de melamina, formaldehído, p-toluensulfonamida se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de condensación: Formación de puentes de metileno a partir de grupos metilol.
Oxidación y reducción: La resina puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes.
Reacciones de sustitución: Los grupos amino en la melamina pueden participar en reacciones de sustitución.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen formaldehído, melamina y p-toluensulfonamida. Las reacciones generalmente ocurren en condiciones alcalinas, con temperaturas que oscilan entre 75 °C y 160 °C .
Productos principales
Los productos principales formados a partir de estas reacciones son redes de polímeros reticulados con alta estabilidad térmica y resistencia mecánica .
Aplicaciones Científicas De Investigación
La resina de melamina, formaldehído, p-toluensulfonamida tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de la resina de melamina, formaldehído, p-toluensulfonamida implica la formación de una red de polímeros reticulados mediante reacciones de condensación. Los objetivos moleculares incluyen los grupos amino en la melamina, que reaccionan con el formaldehído para formar grupos metilol. Estos grupos luego se condensan aún más para formar puentes de metileno, lo que da como resultado una estructura estable y reticulada .
Comparación Con Compuestos Similares
Compuestos similares
Resina de urea-formaldehído: Similar en estructura pero menos estable térmicamente y resistente químicamente.
Resina de fenol-formaldehído: Conocida por su alta resistencia mecánica, pero menos versátil en aplicaciones.
Resina epoxi: Ofrece excelentes propiedades mecánicas, pero es más cara y menos resistente químicamente.
Singularidad
La resina de melamina, formaldehído, p-toluensulfonamida destaca por su combinación única de estabilidad térmica, resistencia química y resistencia mecánica. También es más versátil en sus aplicaciones en comparación con compuestos similares .
Propiedades
Número CAS |
25067-00-9 |
|---|---|
Fórmula molecular |
C11H17N7O3S |
Peso molecular |
327.37 g/mol |
Nombre IUPAC |
formaldehyde;4-methylbenzenesulfonamide;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H9NO2S.C3H6N6.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-7-2(5)9-3(6)8-1;1-2/h2-5H,1H3,(H2,8,9,10);(H6,4,5,6,7,8,9);1H2 |
Clave InChI |
MDIVCFDNUUVLFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N.C=O.C1(=NC(=NC(=N1)N)N)N |
Números CAS relacionados |
25067-00-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)




![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)






